molecular formula C17H20N2O3S2 B2945669 2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(propan-2-yl)acetamide CAS No. 1021130-48-2

2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(propan-2-yl)acetamide

Cat. No.: B2945669
CAS No.: 1021130-48-2
M. Wt: 364.48
InChI Key: QZHHPGCYRVYWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(propan-2-yl)acetamide is a thiazole-containing acetamide derivative with a methoxyphenyl substituent and an isopropyl acetamide group. Thiazole rings are pharmacologically significant due to their role in modulating biological activity, such as antimicrobial, anti-inflammatory, and enzyme inhibition properties .

Properties

IUPAC Name

2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-11(2)18-16(21)8-13-9-23-17(19-13)24-10-15(20)12-4-6-14(22-3)7-5-12/h4-7,9,11H,8,10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHHPGCYRVYWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(propan-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of oxidized, reduced, or substituted derivatives.

Scientific Research Applications

2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(propan-2-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties, making it a valuable compound in drug discovery and development.

    Medicine: Due to its biological activities, the compound is studied for its potential therapeutic applications, including as an antimicrobial agent and in cancer treatment.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(propan-2-yl)acetamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as bacterial enzymes, leading to antimicrobial effects. It can also interact with cellular receptors and signaling pathways, inducing apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Key Observations :

  • Ring Systems : Replacement of thiazole with oxadiazole (e.g., ) introduces rigidity and alters hydrogen-bonding capacity.
  • Substituent Effects : Electron-withdrawing groups (e.g., sulfinyl in ) increase polarity, while methoxy/ethoxy groups enhance lipophilicity.
  • Pharmacophores : Morpholine () and sulfamoyl () groups are common in CNS-active and antimicrobial agents, respectively.

Anti-Exudative Activity

Analogous acetamides, such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives, exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses . The target compound’s methoxyphenyl group may enhance anti-inflammatory efficacy, though experimental validation is required.

Antimicrobial Potential

The structurally related 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () showed antimicrobial activity, attributed to the amide and thioether motifs. The target compound’s isopropyl group may reduce steric hindrance, improving target binding.

Physicochemical Properties

  • Lipophilicity: The methoxyphenyl and isopropyl groups in the target compound likely increase logP compared to polar analogs like morpholino derivatives ().
  • Solubility : Sulfinyl or sulfamoyl groups () improve aqueous solubility, whereas phenyl groups () reduce it.

Biological Activity

The compound 2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(propan-2-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes several notable features:

  • Thiazole Ring : Known for its diverse biological activities.
  • Methoxyphenyl Group : Enhances lipophilicity, potentially improving bioavailability.
  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 366.48 g/mol
  • CAS Number : 1207037-63-5
PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₈H₁₈N₄O₂S
Molecular Weight366.48 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
  • Receptor Interaction : It can interact with cellular receptors to modulate various signal transduction pathways.

Anticancer Properties

Research indicates that compounds containing thiazole and methoxyphenyl groups exhibit significant anticancer properties. The presence of these structural components has been associated with:

  • Cytotoxic Activity : Studies have shown that derivatives of thiazole possess potent cytotoxic effects against various cancer cell lines, including MCF7 and HT29 cells. For instance, certain thiazole derivatives demonstrated IC50 values comparable to established anticancer drugs like doxorubicin .

Anticonvulsant Activity

The compound's structural characteristics suggest potential anticonvulsant activity. Thiazole derivatives have been evaluated for their ability to prevent seizures in animal models, showing promising results in reducing seizure frequency and severity .

Anti-inflammatory Effects

Thiazole-containing compounds have also been studied for their anti-inflammatory properties. Research has indicated that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of thiazole derivatives for anticancer activity. The study reported that certain compounds exhibited strong cytotoxicity against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Evaluation of Anticonvulsant Properties

Another investigation focused on the anticonvulsant effects of thiazole derivatives in a PTZ-induced seizure model. The results indicated that specific analogues significantly reduced seizure duration and frequency, suggesting a potential therapeutic role in epilepsy management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.